molecular formula C16H14BrClO3 B13016682 2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde

2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde

Cat. No.: B13016682
M. Wt: 369.6 g/mol
InChI Key: YGBOSMCWLWCYSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of the 3-chlorobenzyl group through an etherification reaction. The ethoxy group is then introduced via an alkylation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and ethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde
  • 2-Bromo-4-((3-chlorobenzyl)oxy)-5-propoxybenzaldehyde
  • 2-Bromo-4-((3-chlorobenzyl)oxy)-5-butoxybenzaldehyde

Uniqueness

2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde is unique due to the specific combination of bromine, chlorine, and ethoxy groups attached to the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

2-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxybenzaldehyde

InChI

InChI=1S/C16H14BrClO3/c1-2-20-15-7-12(9-19)14(17)8-16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3

InChI Key

YGBOSMCWLWCYSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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